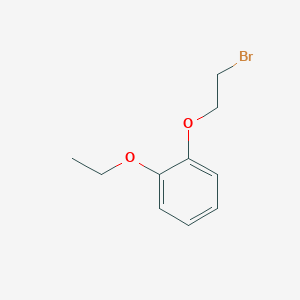

1-(2-Bromoethoxy)-2-ethoxybenzene

Overview

Description

1-(2-Bromoethoxy)-2-ethoxybenzene (CAS: 3259-03-8) is a brominated aromatic ether with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol . It is widely recognized as Tamsulosin Hydrochloride Impurity I, a critical reference standard in pharmaceutical quality control for the synthesis of the benign prostatic hyperplasia drug tamsulosin . Structurally, it features a benzene ring substituted with two ethoxy groups and a bromoethoxy chain at the ortho and para positions, respectively (IUPAC name: this compound) .

Biological Activity

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as Tamsulosin Hydrochloride Impurity I or 2-(2-Ethoxyphenoxy)ethyl Bromide, is a compound identified primarily as an impurity in the pharmaceutical drug Tamsulosin, which is used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder. While the biological activity of this compound is not extensively documented, its implications in pharmaceutical formulations and potential biological interactions warrant examination.

- Molecular Formula : C₁₀H₁₃BrO₂

- Molecular Weight : 245.12 g/mol

- Melting Point : 41–45 °C

- Purity : ≥96.0% (by GC)

Biological Activity Overview

The biological activity of this compound has not been thoroughly characterized in the literature. However, it has been noted for its role as an impurity in Tamsulosin formulations, which raises concerns regarding its safety and efficacy in therapeutic applications. The lack of specific studies on its biological mechanisms limits our understanding of its potential effects.

Currently, there is no known information regarding the mechanisms of action of this compound within biological systems or its interactions with other compounds. This absence of data suggests that further research is necessary to elucidate its pharmacological properties and any possible implications in drug formulations.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related research surrounding impurities in pharmaceuticals provides context for understanding its potential impact:

-

Impurity Role in Tamsulosin Hydrochloride :

- Tamsulosin is utilized for treating BPH, and the presence of impurities like this compound can affect drug efficacy and safety. Monitoring such impurities is crucial for ensuring patient safety and therapeutic effectiveness .

-

Synthetic Applications :

- The compound has been explored as a starting material in synthetic methodologies aimed at developing various organic compounds. These studies focus on reaction mechanisms that could lead to new pharmaceuticals or materials science applications .

- Safety Considerations :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.12 g/mol |

| Melting Point | 41–45 °C |

| Purity | ≥96.0% (by GC) |

| Storage Temperature | Ambient |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethoxy)-2-ethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane or bromoethyl ethers under alkaline conditions (e.g., K₂CO₃ as a promoter). For example:

- Step 1 : Dissolve 1,2-ethoxybenzene in a polar aprotic solvent (e.g., DMF or THF).

- Step 2 : Add 1,2-dibromoethane dropwise with K₂CO₃ to deprotonate the hydroxyl group and facilitate substitution.

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of the bromoethylating agent. Evidence from similar compounds (e.g., 1-(2-Bromoethoxy)-4-bromobenzene) shows yields >70% under these conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ ~4.3 ppm (triplet, –OCH₂CH₂Br), δ ~3.6 ppm (triplet, –OCH₂CH₃), and aromatic protons (δ ~6.7–7.4 ppm, split due to substitution pattern). Compare with published data for analogous bromoethoxy compounds .

- ¹³C NMR : Peaks at ~68–70 ppm (–OCH₂CH₂Br), ~63 ppm (–OCH₂CH₃), and aromatic carbons (~110–160 ppm).

- IR : Stretching vibrations for C–Br (~550–650 cm⁻¹) and ether C–O (~1100–1250 cm⁻¹).

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : this compound serves as a versatile intermediate:

- Pharmaceuticals : Used in synthesizing impurities like Tamsulosin EP Impurity I .

- Polymer Chemistry : As a monomer for designing ether-linked polymers.

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromoethoxy group in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ethoxy group at the ortho position creates steric hindrance, slowing down nucleophilic substitution but favoring oxidative addition in palladium-catalyzed couplings.

- Electronic Effects : Electron-donating ethoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward SN2 reactions. Computational studies (DFT) can model charge distribution to predict reactivity .

- Experimental Validation : Compare reaction rates with meta- or para-substituted analogs (e.g., 1-(2-Bromoethoxy)-4-nitrobenzene) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction outcomes for bromoethoxybenzene derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while nonpolar solvents favor elimination.

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter yields in cross-coupling reactions.

- Contradictory Case Study : In the synthesis of 1-(2-Bromoethoxy)-4-phenylbenzene, conflicting yields (60% vs. 85%) were traced to residual moisture affecting base efficiency. Dry solvents and inert atmospheres are critical .

Q. How can computational chemistry predict the stability and degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C–Br bond cleavage).

- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions. For example, the bromoethoxy group may hydrolyze to a diol, confirmed by LC-MS .

- Thermal Stability : Molecular dynamics (MD) simulations predict decomposition temperatures, validated via TGA-DSC.

Comparison with Similar Compounds

The biological activity, physicochemical properties, and applications of bromoethoxybenzene derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison:

Structural and Substituent Effects

Key Observations:

- Substituent Position : Ortho-substituted derivatives (e.g., phenyl or trifluoromethyl groups) exhibit enhanced bioactivity compared to para-substituted analogs. For example, 1-(2-bromoethoxy)-2-phenylbenzene showed 100% larvicidal activity, while its para-bromo analog had only 30% efficacy .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) increase electrophilicity, enhancing reactivity in substitution reactions. Conversely, electron-donating groups (e.g., -OCH₂CH₃, -CH₃) improve stability .

Physicochemical Properties

- Spectroscopic Data : The bromoethoxy chain (-OCH₂CH₂Br) typically shows triplet signals at δ 3.4–4.2 ppm in ¹H NMR, while aromatic protons vary based on substituent electronic effects .

Preparation Methods

Classical Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for preparing aryl ethers like 1-(2-bromoethoxy)-2-ethoxybenzene. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For this compound, the reaction typically proceeds in two stages:

-

Synthesis of 2-ethoxyphenol : Starting with catechol (1,2-dihydroxybenzene), selective ethylation of one hydroxyl group is achieved using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. This yields 2-ethoxyphenol, a precursor with a free hydroxyl group at the ortho position .

-

Introduction of the bromoethoxy group : The free hydroxyl group of 2-ethoxyphenol reacts with 1,2-dibromoethane under basic conditions. The reaction mechanism involves deprotonation of the phenolic hydroxyl to form a phenoxide ion, which attacks the less sterically hindered carbon of 1,2-dibromoethane, displacing one bromide ion and forming the bromoethoxy substituent .

The overall reaction can be summarized as:

Key parameters include temperature control (60–80°C), solvent selection (e.g., acetone or dimethylformamide), and stoichiometric excess of 1,2-dibromoethane to minimize di-alkylation byproducts .

Alternative Alkylation Approaches

Nucleophilic Substitution with 2-Bromoethanol

An alternative route employs 2-bromoethanol as the alkylating agent. Here, 2-ethoxyphenol reacts with 2-bromoethanol in the presence of a dehydrating agent like sulfuric acid or . This method avoids the use of dibromoethane but requires careful handling due to the instability of 2-bromoethanol at elevated temperatures .

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating the interaction between aqueous and organic phases. For example, a mixture of 2-ethoxyphenol, 1,2-dibromoethane, and TBAB in a biphasic system (water/toluene) accelerates alkylation at room temperature, reducing energy consumption .

Industrial-Scale Production and Purification

Industrial synthesis prioritizes scalability and cost-effectiveness. Patent WO2007119110A2 highlights the use of this compound in tamsulosin synthesis, where it reacts with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a polar aprotic solvent like N,N-dimethylformamide (DMF) . Key steps include:

-

Reaction conditions : Temperatures of 80–100°C and reaction times of 12–24 hours ensure complete conversion.

-

Workup : The crude product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization from ethanol .

Analytical data from TCI America confirms the compound’s physical properties: molecular weight 245.12 g/mol, melting point 43°C, and a logP of 2.88, indicative of moderate hydrophobicity .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on columns such as Newcrom R1 (3 µm particles) enables precise quantification and impurity profiling. Mobile phases typically combine acetonitrile, water, and phosphoric acid, achieving baseline separation with retention times under 10 minutes . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) : NMR reveals distinct signals for the ethoxy ( 1.35 ppm, triplet) and bromoethoxy ( 3.75 ppm, triplet) groups, alongside aromatic protons ( 6.8–7.2 ppm) .

-

Infrared (IR) Spectroscopy : Stretching vibrations at 1240 cm (C–O–C) and 560 cm (C–Br) confirm functional groups .

Challenges and Innovations in Synthesis

Byproduct Formation

Competing reactions, such as over-alkylation or bromide displacement by phenolic oxygen, necessitate stringent control of stoichiometry and reaction time. For instance, excess 1,2-dibromoethane increases the risk of forming 1,2-bis(2-ethoxyethoxy)benzene, a di-alkylated impurity .

Green Chemistry Approaches

Recent advances explore solvent-free conditions or ionic liquids to reduce environmental impact. Catalytic systems employing microwave irradiation have also shown promise in accelerating reaction kinetics while improving yield .

Applications in Pharmaceutical Synthesis

This compound’s primary application lies in synthesizing tamsulosin hydrochloride. In the patented route, it participates in a nucleophilic substitution with a chiral amine intermediate, forming the sulfonamide linkage critical to tamsulosin’s α-adrenergic receptor affinity . Chemoenzymatic methods further refine this process by leveraging biocatalysts like transaminases to achieve enantiopure products, underscoring the compound’s role in asymmetric synthesis .

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186283 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3259-03-8 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.